

Application Notes and Protocols: Synthesis of Cyclopropanes from Enones using Sulfur Ylides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsulfonium*

Cat. No.: *B1222738*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclopropane rings is of significant interest in medicinal chemistry and drug development due to their unique conformational properties and metabolic stability. The Corey-Chaykovsky reaction provides an efficient and stereoselective method for the cyclopropanation of α,β -unsaturated carbonyl compounds (enones) using sulfur ylides.^{[1][2][3]} This reaction involves the conjugate addition of a sulfur ylide to an enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.^{[1][4]} This application note provides a detailed overview of the reaction, experimental protocols, and factors influencing its outcome.

Reaction Mechanism and Stereoselectivity

The reaction of sulfur ylides with enones is a powerful tool for the formation of cyclopropane rings. The mechanism proceeds through a Michael-Initiated Ring Closure (MIRC).^{[3][5]} The sulfur ylide first acts as a nucleophile, attacking the β -carbon of the enone in a 1,4-conjugate addition.^{[1][6]} This step is typically the rate-determining step of the reaction.^{[7][8]} The resulting enolate intermediate then undergoes an intramolecular S_N2 reaction, with the enolate oxygen attacking the carbon bearing the sulfonium group, which acts as a good leaving group, to form the three-membered ring.^{[1][9]}

The choice of sulfur ylide is crucial in determining the reaction's outcome. Stabilized sulfoxonium ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent),

preferentially afford cyclopropanes via 1,4-addition to enones.[\[3\]](#)[\[10\]](#)[\[11\]](#) In contrast, less stable and more reactive sulfonium ylides, like dimethylsulfonium methylide, tend to favor 1,2-addition to the carbonyl group, leading to the formation of epoxides.[\[10\]](#)[\[11\]](#) This difference in regioselectivity is attributed to the reversibility of the 1,2-addition with the more stable sulfoxonium ylide, allowing for the thermodynamically favored 1,4-addition to predominate.[\[11\]](#)

The reaction is known to be diastereoselective, often favoring the formation of the trans substituted cyclopropane.[\[2\]](#) The stereochemical outcome can be influenced by the structure of the enone and the ylide, as well as the reaction conditions.[\[12\]](#)

Key Reaction Components and Considerations

Component	Role	Key Considerations
Sulfur Ylide	Nucleophile	Dimethylsulfoxonium methylide is preferred for cyclopropanation of enones. [3] Generated in situ from a sulfonium salt and a strong base. [1] [9]
Enone	Electrophile	The substrate for cyclopropanation. Electron-withdrawing groups can activate the double bond.
Base	Ylide Generation	Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. [4] [9]
Solvent	Reaction Medium	Dimethyl sulfoxide (DMSO) is a common solvent as it is suitable for the generation and reaction of the ylide. [4] [9]

Experimental Protocols

General Protocol for the Cyclopropanation of an Enone

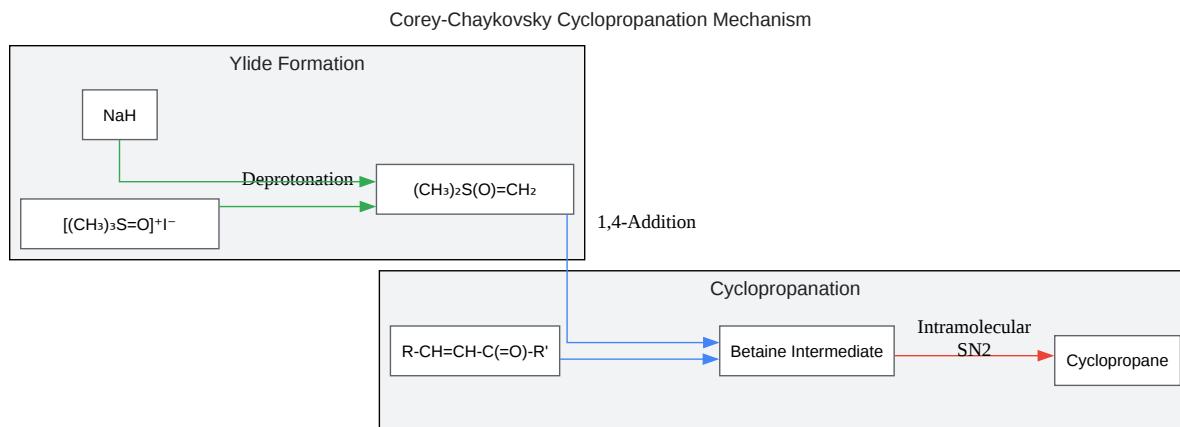
This protocol describes a general procedure for the synthesis of cyclopropanes from enones using dimethylsulfoxonium methylide generated *in situ*.

Materials:

- Trimethylsulfoxonium iodide or chloride
- Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
- Anhydrous Dimethyl sulfoxide (DMSO)
- α,β -Unsaturated ketone (enone)
- Anhydrous diethyl ether or ethyl acetate for extraction
- Saturated aqueous ammonium chloride solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add trimethylsulfoxonium iodide (1.1-1.5 equivalents).
- Add anhydrous DMSO to the flask and stir the suspension under a nitrogen atmosphere.
- Carefully add sodium hydride (1.0-1.2 equivalents) portion-wise to the suspension at room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
- Stir the resulting mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of dimethylsulfoxonium methylide.

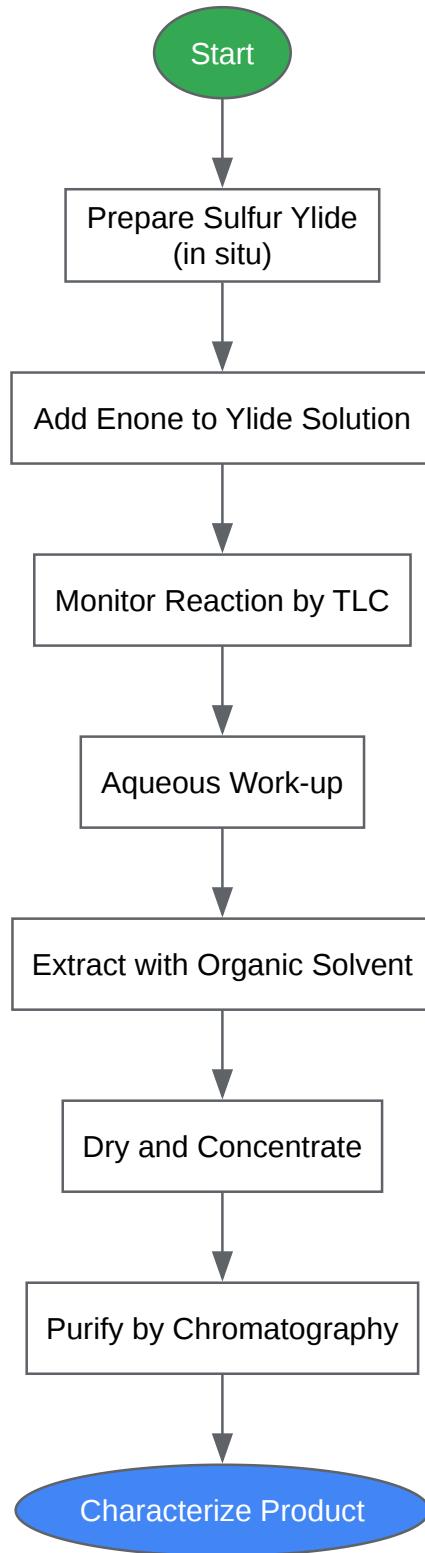

- Reaction with the Enone: Dissolve the enone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane.

Quantitative Data Summary

The following table summarizes representative yields for the cyclopropanation of various enones using sulfur ylides.

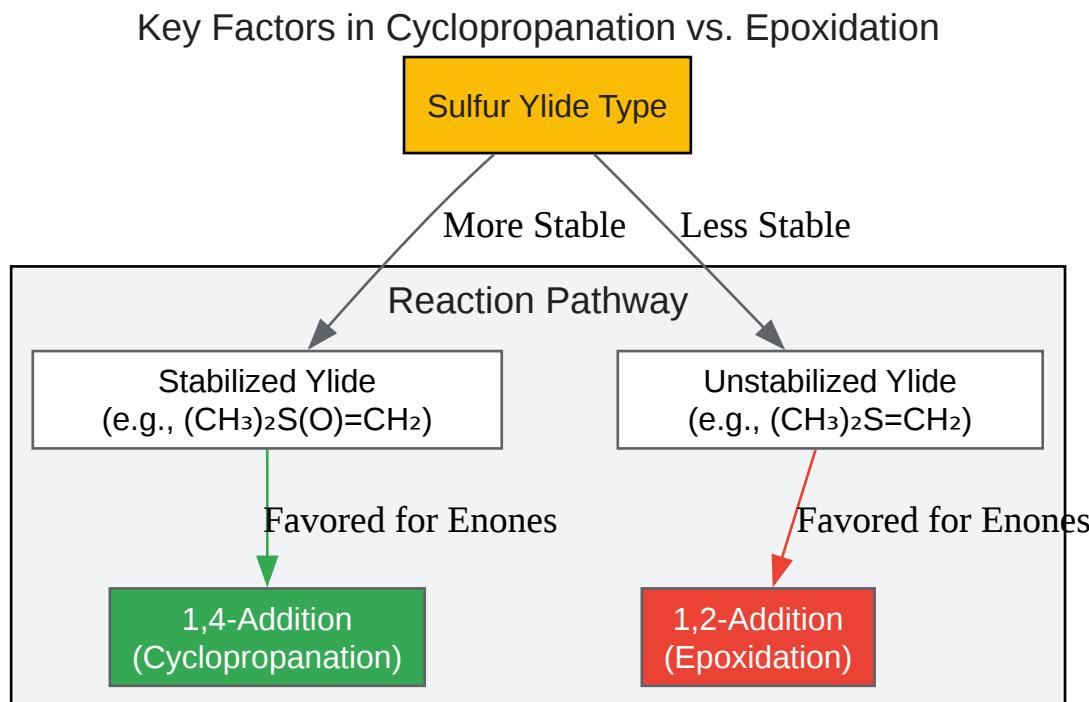
Enone Substrate	Sulfur Ylide Reagent	Product	Yield (%)	Diastereomeric Ratio (trans:cis)	Reference
Chalcone	Dimethylsulfoxonium methylide	1,2-diphenyl-3-benzoylcyclopropane	High	Predominantly trans	[10]
(E)-pent-3-en-2-one	Dimethylsulfoxonium methylide	1-acetyl-2-methylcyclopropane	Good	Not specified	[12]
Carvone	Dimethylsulfoxonium methylide	Cyclopropanated carvone derivative	High	Not specified	[9]
Symmetric tricyclic enone	Trimethylsulfoxonium iodide/KOtBu	Tetracyclic cyclopropane derivative	69	Not specified	[13]

Visualizing the Process Reaction Mechanism



[Click to download full resolution via product page](#)

Caption: Mechanism of cyclopropane synthesis from enones.


Experimental Workflow

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the reaction.

Factors Influencing Reaction Outcome

[Click to download full resolution via product page](#)

Caption: Influence of ylide stability on reaction outcome.

Scope and Limitations

The Corey-Chaykovsky cyclopropanation is a versatile reaction with a broad scope. It is compatible with a variety of functional groups and has been successfully applied in the total synthesis of complex natural products.^[13] However, the reaction can be sensitive to steric hindrance around the double bond of the enone. Highly substituted enones may react sluggishly or not at all. Additionally, the choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

Conclusion

The synthesis of cyclopropanes from enones using sulfur ylides is a robust and reliable method that has found widespread application in organic synthesis. By carefully selecting the appropriate sulfur ylide and optimizing reaction conditions, researchers can access a diverse range of cyclopropane-containing molecules for various applications, including drug discovery

and development. The protocols and data presented herein provide a solid foundation for the successful implementation of this important transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Cyclopropanation Ring Closure via Ionic Mechanism – SN₂,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Scope and limitations of cyclopropanations with sulfur ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Cyclopropanes from Enones using Sulfur Ylides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222738#synthesis-of-cyclopropanes-from-enones-using-sulfur-ylides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com